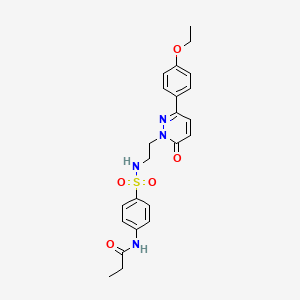
Acide 2-(1-benzofuran-2-yl)-4-éthyl-1,3-thiazole-5-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a benzofuran ring fused with a thiazole ring
Applications De Recherche Scientifique
2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Benzofuran derivatives have been shown to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
The mode of action of benzofuran derivatives can vary depending on the specific compound and its biological activity. For example, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells . .
Biochemical Pathways
Benzofuran derivatives can affect various biochemical pathways depending on their specific biological activity. For example, some benzofuran derivatives have been found to have antioxidant activity, which involves the scavenging of free radicals . .
Result of Action
The result of action of benzofuran derivatives can vary depending on the specific compound and its biological activity. For example, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid typically involves the construction of the benzofuran and thiazole rings followed by their fusion. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the thiazole ring, leading to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while substitution reactions can introduce halogen atoms or other functional groups onto the benzofuran ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole derivatives: These compounds share the thiazole ring but differ in the fused aromatic ring, leading to different biological activities.
Benzofuran derivatives: Compounds with only the benzofuran ring exhibit different chemical reactivity and biological properties compared to those with an additional thiazole ring.
Uniqueness
2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid is unique due to the combination of the benzofuran and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for a broader range of applications and interactions compared to compounds with only one of these rings .
Propriétés
IUPAC Name |
2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-2-9-12(14(16)17)19-13(15-9)11-7-8-5-3-4-6-10(8)18-11/h3-7H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXJMKXQEMIUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)C2=CC3=CC=CC=C3O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2522946.png)
![1-[4-(Bromomethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B2522948.png)




![4-(2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzamide](/img/structure/B2522953.png)
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2522954.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2522957.png)
![Ethyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522958.png)


